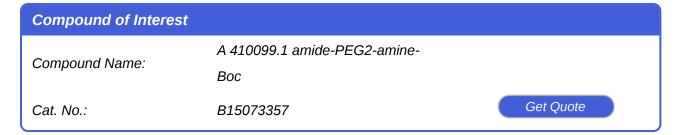


A Technical Guide to Amide-PEG2-Amine-Boc Linkers in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

The designation "A 410099.1 amide-PEG2-amine-Boc" likely refers to a specific, proprietary bifunctional linker molecule used in chemical biology and drug development. While this exact identifier is not found in public databases, its nomenclature describes a core chemical structure that is fundamental to the synthesis of complex therapeutic molecules: a linker containing an amide group, a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine.

This technical guide will provide an in-depth overview of a representative and commonly used molecule embodying this structure: tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, also known as N-Boc-2,2'-(ethylenedioxy)diethylamine. This molecule is a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1][2]

Core Concepts and Physicochemical Properties

Bifunctional linkers like N-Boc-2,2'-(ethylenedioxy)diethylamine are characterized by two reactive ends separated by a spacer.[1] In this case, one end features a primary amine, while the other has a Boc-protected amine. The PEG2 spacer is a short, hydrophilic chain that imparts several desirable properties to the final conjugate.[3][4]

Key Properties:



- Enhanced Solubility: The ethylene glycol units in the PEG spacer are hydrophilic, which can significantly improve the aqueous solubility of often large and hydrophobic therapeutic molecules like PROTACs.[5][6]
- Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.[4][7]
- Flexibility: The PEG chain's flexibility can be crucial for allowing the two ends of a conjugate (e.g., a target-binding molecule and an E3 ligase-binding molecule in a PROTAC) to adopt an optimal orientation for biological activity.[8]
- Tunable Pharmacokinetics: PEGylation, even with short PEG chains, can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[4][9]

The table below summarizes the key physicochemical properties of the representative linker, N-Boc-2,2'-(ethylenedioxy)diethylamine.

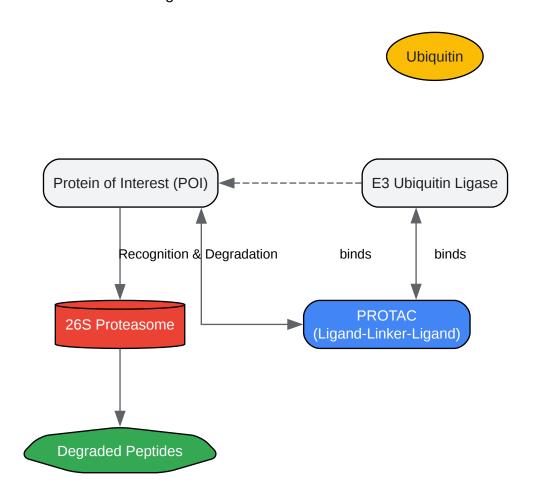
Property	Value	Reference(s)
Chemical Formula	C11H24N2O4	[10]
Molecular Weight	248.32 g/mol	[2][10]
Appearance	Liquid	[10]
Density	1.046 g/mL at 20 °C	[10]
CAS Number	153086-78-3	[1][10]
Synonyms	N-Boc-3,6-dioxa-1,8- octanediamine, tert-Butyl 2-[2- (2- aminoethoxy)ethoxy]ethylcarb amate	[10][11]

Role in PROTAC Design and Synthesis



The primary application of amide-PEG2-amine-Boc linkers is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.[8]

The diagram below illustrates the general mechanism of action for a PROTAC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using a Boc-protected PEG2 amine linker. This protocol involves two key steps: an amide coupling reaction and the deprotection of the Boc group, followed by a second coupling.



Step 1: Amide Coupling of the First Ligand

This step involves coupling a ligand with a carboxylic acid functional group to the free amine of the linker.

Materials:

- Ligand 1 (with a carboxylic acid)
- N-Boc-2,2'-(ethylenedioxy)diethylamine
- Coupling agents (e.g., HATU, HOBt)
- Amine base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)

Procedure:

- Dissolve Ligand 1 in anhydrous DMF.
- Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
- Stir for 10 minutes at room temperature.
- Add N-Boc-2,2'-(ethylenedioxy)diethylamine (1.0 eq).
- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection and Coupling of the Second Ligand

Materials:

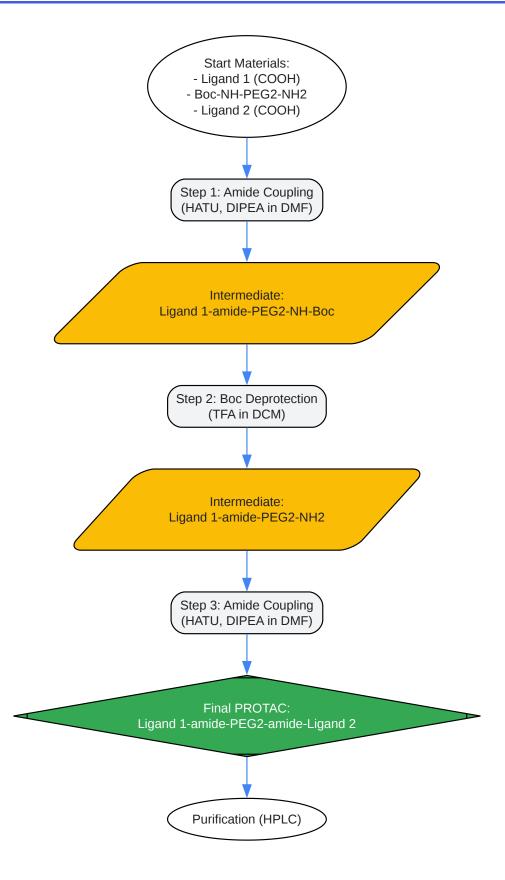
- Boc-protected intermediate from Step 1
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Ligand 2 (with a carboxylic acid)
- Coupling agents and base as in Step 1
- Procedure:
 - Dissolve the purified intermediate in DCM.
 - Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours until the Boc group is removed (monitor by LC-MS).
 - Remove the solvent and TFA under reduced pressure.
 - o Dissolve the resulting amine-intermediate and Ligand 2 in anhydrous DMF.
 - Perform a second amide coupling as described in Step 1 to form the final PROTAC.
 - Purify the final PROTAC molecule by preparative HPLC.

The following workflow diagram illustrates this synthetic process.





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Caption: A typical workflow for the synthesis of a PROTAC.



Data Presentation and Characterization

The synthesis and characterization of the intermediates and the final PROTAC molecule would typically involve the following analytical techniques. The expected data is summarized below.

Analysis Technique	Expected Outcome
LC-MS	Monitoring of reaction progress by observing the disappearance of reactants and the appearance of products.
Preparative HPLC	Purification of intermediates and the final product to >95% purity.
¹ H and ¹³ C NMR	Structural confirmation of the synthesized molecules, showing characteristic peaks for the ligands and linker.
High-Resolution Mass Spectrometry (HRMS)	Accurate mass determination to confirm the elemental composition of the final product.

Conclusion

While the specific identifier "A 410099.1" may be proprietary, the "amide-PEG2-amine-Boc" chemical motif represents a class of highly valuable bifunctional linkers. These molecules are instrumental in the development of next-generation therapeutics like PROTACs, where the linker's properties are not merely a matter of connection but are critical determinants of the final drug's solubility, permeability, and overall efficacy.[12] A thorough understanding of their synthesis and application is therefore essential for researchers in the field of drug discovery.

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